molecular formula C5H6F2N2O B2657375 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one CAS No. 1048018-91-2

3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one

Cat. No. B2657375
Key on ui cas rn: 1048018-91-2
M. Wt: 148.113
InChI Key: IDZHMJXCQWZTBQ-UHFFFAOYSA-N
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Patent
US09000024B2

Procedure details

Ethyl 4,4-difluoroacetoacetate (30.12 g, 0.172 mol) was stirred in toluene (600 mL) over ice water. Solution of N-methylhydrazine (7.6 mL, 0.14 mol) in toluene (200 mL) was added slowly, dropwise over 20 min. The reaction mixture was heated at 100° C. for 2 hours. The reaction mixture evaporated to dryness. The resulting material was triturated with methyl t-butylether/heptane to give 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one in three batches (total 10.7 g, 51%) as orange powder. This material was used without further purification for the next reaction.
Quantity
30.12 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
N-methylhydrazine
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:11])[C:3](=O)[CH2:4][C:5](OCC)=[O:6].[CH3:12][NH:13][NH2:14]>C1(C)C=CC=CC=1>[F:1][CH:2]([F:11])[C:3]1[CH2:4][C:5](=[O:6])[N:13]([CH3:12])[N:14]=1

Inputs

Step One
Name
Quantity
30.12 g
Type
reactant
Smiles
FC(C(CC(=O)OCC)=O)F
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
N-methylhydrazine
Quantity
7.6 mL
Type
reactant
Smiles
CNN
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting material was triturated with methyl t-butylether/heptane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN(C(C1)=O)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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